molecular formula C26H23N5O4 B2495520 N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941923-75-7

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Katalognummer B2495520
CAS-Nummer: 941923-75-7
Molekulargewicht: 469.501
InChI-Schlüssel: HMLWSLZWDRONCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of complex molecules similar to N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide often involves multistep reactions, including cyclization, nucleophilic substitution, and amidation processes. For instance, a practical method for synthesizing structurally related molecules involves the esterification of specific amino acids followed by Claisen-type intramolecular reactions and Suzuki−Miyaura cross-coupling reactions (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. A related compound's crystal and molecular structure were reported, showcasing the utility of X-ray crystallography in understanding the spatial configuration of complex organic molecules (Richter et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Research into compounds with structural similarities to the discussed chemical has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone. These compounds, including benzodifuranyl derivatives, have demonstrated significant anti-inflammatory and analgesic activities, indicating potential therapeutic applications. The synthesis process involves complex reactions that yield compounds with high selectivity for COX-2 inhibition, analgesic properties, and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Anti-Inflammatory Agents

Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This research underscores the importance of structural modifications in enhancing the biological activities of such compounds, with some derivatives showing promising results against cancer cell lines and 5-lipoxygenase inhibition, a key target in inflammatory diseases (Rahmouni et al., 2016).

Antiviral Activity

Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has revealed their potential antiviral activities, particularly against retroviruses, including HIV. This highlights the compound's role in developing new antiretroviral therapies, with some derivatives showing marked inhibition of virus replication in cell culture, presenting a significant step forward in the treatment of viral infections (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Analgesic and Anti-Inflammatory Properties

Further investigations into compounds like 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have elucidated their potential as potent analgesic and anti-inflammatory agents. These compounds have been synthesized and evaluated for their biological activities, showing more potent effects than standard drugs, with minimal ulcerogenic activity, indicating their therapeutic potential with reduced side effects (Chhabria, Bhatt, Raval, & Oza, 2007).

Eigenschaften

IUPAC Name

N-[4-[[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-16-13-24(28-18-8-10-21(33-2)11-9-18)31-26(27-16)30-20-6-4-19(5-7-20)29-25(32)17-3-12-22-23(14-17)35-15-34-22/h3-14H,15H2,1-2H3,(H,29,32)(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWSLZWDRONCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-((4-methoxyphenyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.